4-Methyl-3-piperidineacetic acid
Overview
Description
“4-Methyl-3-piperidineacetic acid” is a chemical compound. Its molecular formula is C6H13N . It is also known as "Piperidine, 4-methyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 99.1741 .
Scientific Research Applications
Toxicology and Environmental Impact
- Global Trends and Gaps in Herbicide Toxicity Studies : A scientometric review highlighted the rapid advancement in research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with environmental presence due to agricultural and urban use. The review emphasizes the need for further research focusing on molecular biology, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators, which could be relevant for compounds like 4-Methyl-3-piperidineacetic acid in understanding their environmental impact and toxicological profile (Zuanazzi et al., 2020).
Chemical and Pharmacological Research
- Ohmefentanyl and Its Stereoisomers : This review on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, covers its chemistry and pharmacology, highlighting the impact of structural changes on biological activity. Such detailed chemical analyses can provide insights into the design and application of related compounds, including this compound, in developing pharmacological agents (Brine et al., 1997).
Biochemistry and Molecular Mechanisms
- Ethylmercury's Ability to Cross the Blood-Brain Barrier : Research examining whether compounds containing ethylmercury can cross the blood-brain barrier (BBB) could offer parallels to the study of similar small molecules for their potential effects on the brain. Such insights are crucial for understanding the biochemical and molecular mechanisms of various compounds, including this compound, and their implications for neurological health (Kern et al., 2019).
Potential Therapeutic Applications
- Piper Species in Leishmaniasis Treatment : Investigating Piper spp. for their leishmanicidal activity highlights the potential of natural products in treating diseases. This approach may inform the exploration of this compound and similar compounds for their therapeutic properties and applications in medicine (Peixoto et al., 2021).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests potential future directions in the research and development of piperidine derivatives, including “4-Methyl-3-piperidineacetic acid”.
properties
IUPAC Name |
2-(4-methylpiperidin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-9-5-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHLEXOKMKFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669992 | |
Record name | (4-Methylpiperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887587-28-2 | |
Record name | (4-Methylpiperidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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